molecular formula C19H24N2O2S B12908790 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- CAS No. 199852-23-8

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-

Cat. No.: B12908790
CAS No.: 199852-23-8
M. Wt: 344.5 g/mol
InChI Key: PTDKALFJZKNNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- is a complex organic compound that belongs to the thiazolo-pyrimidine family

Preparation Methods

The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole ring, followed by the formation of the pyrimidine ring. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality of the compound.

Chemical Reactions Analysis

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature controls, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- can be compared with other similar compounds in the thiazolo-pyrimidine family. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and potential applications. Some similar compounds include:

  • 2,3-Dihydro-7H-thiazolo(3,2-a)pyrimidin-7-one
  • 5-((3,5-Dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-7H-thiazolo(3,2-a)pyrimidin-7-one

The uniqueness of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

199852-23-8

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H24N2O2S/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)21-17(23-6-2)11-24-19(21)20-18(15)22/h7-9,17H,5-6,10-11H2,1-4H3

InChI Key

PTDKALFJZKNNKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(CSC2=NC1=O)OCC)CC3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.